molecular formula C19H28BrNO2 B12735919 1,1-Dimethyl-3-hydroxypyrrolidinium bromide alpha-phenylcyclopentaneacetate CAS No. 102584-66-7

1,1-Dimethyl-3-hydroxypyrrolidinium bromide alpha-phenylcyclopentaneacetate

Cat. No.: B12735919
CAS No.: 102584-66-7
M. Wt: 382.3 g/mol
InChI Key: GELGJWQUBUWWKR-UHFFFAOYSA-M
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Description

AHR 350 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor is known for its role in mediating the toxic effects of environmental pollutants, but it also plays a significant role in maintaining cellular homeostasis and regulating immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AHR 350 involves multiple steps, including the formation of a tricyclic fused heterocycle. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of AHR 350 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes:

Chemical Reactions Analysis

Types of Reactions

AHR 350 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

AHR 350 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the interactions of aryl hydrocarbon receptor ligands.

    Biology: Investigated for its role in modulating immune responses and cellular differentiation.

    Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated aryl hydrocarbon receptor activity, such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

AHR 350 exerts its effects by binding to the aryl hydrocarbon receptor, leading to the dissociation of the receptor from its chaperone proteins. This allows the receptor to translocate into the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator. The dimer then binds to specific DNA sequences, regulating the transcription of target genes involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

AHR 350 is unique due to its selective modulation of aryl hydrocarbon receptor activity, exhibiting both agonist and antagonist properties depending on the tissue and cellular context. This selective modulation makes it a valuable tool for studying the diverse roles of the aryl hydrocarbon receptor in health and disease .

Properties

CAS No.

102584-66-7

Molecular Formula

C19H28BrNO2

Molecular Weight

382.3 g/mol

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-phenylacetate;bromide

InChI

InChI=1S/C19H28NO2.BrH/c1-20(2)13-12-17(14-20)22-19(21)18(16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-18H,6-7,10-14H2,1-2H3;1H/q+1;/p-1

InChI Key

GELGJWQUBUWWKR-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-]

Origin of Product

United States

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